molecular formula C23H19N3O3 B2387048 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 891114-03-7

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2387048
CAS No.: 891114-03-7
M. Wt: 385.423
InChI Key: KOJAINSKZBZUCW-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an oxadiazole ring, which is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the formation of the oxadiazole ring followed by the attachment of the phenoxybenzamide moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation using aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The phenoxybenzamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • **N-[5-(2,4-dimethylphenyl)-1,3,4-

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-8-13-20(16(2)14-15)22-25-26-23(29-22)24-21(27)17-9-11-19(12-10-17)28-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJAINSKZBZUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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